molecular formula C11H14N4O4S3 B4836775 4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B4836775
M. Wt: 362.5 g/mol
InChI Key: ZTVYLWCOTFZLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP-BT or NSC 726955 and is a member of the benzothiadiazole family.

Mechanism of Action

The mechanism of action of 4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has been shown to exhibit other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, and to modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is its potent antitumor activity. This makes it a valuable tool for researchers studying cancer biology and for the development of new anticancer drugs. However, the compound is relatively expensive and may not be easily accessible to all researchers. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole. These include further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of new derivatives with improved potency and selectivity. Additionally, the compound may have applications in other fields such as agriculture and environmental science.

Scientific Research Applications

4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S3/c1-21(16,17)14-5-7-15(8-6-14)22(18,19)10-4-2-3-9-11(10)13-20-12-9/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYLWCOTFZLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
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4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 6
4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

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